molecular formula C11H11N3O2 B12920598 5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 4878-46-0

5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12920598
CAS No.: 4878-46-0
M. Wt: 217.22 g/mol
InChI Key: ZOJOXRMVWQXROO-UHFFFAOYSA-N
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Description

5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research. Compounds based on the pyrimidine-2,4(1H,3H)-dione core structure have demonstrated a wide range of biological activities, making them attractive for developing novel therapeutic agents. Research into structurally similar anilino-pyrimidinediones suggests potential applications, including as inhibitors of key enzymes like thymidylate synthase (FDTS), a target for antibacterial agents , or as modulators of kinase pathways relevant in cancer research . The specific 3-methylphenylamino substitution at the 5-position may influence the compound's binding affinity and selectivity, providing a versatile building block for researchers to explore structure-activity relationships (SAR) . This compound is intended for laboratory research purposes only, specifically for use in chemical biology, pharmaceutical development, and as a standard in analytical studies. It is supplied with quality control data and must be stored according to recommended conditions to maintain stability. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

4878-46-0

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

5-(3-methylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16)

InChI Key

ZOJOXRMVWQXROO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Pyrimidine

A common approach involves halogenation of the pyrimidine ring at the 5-position followed by nucleophilic substitution with 3-methylaniline (3-methylphenylamine):

  • Step 1: Halogenation
    The pyrimidine-2,4-dione core is halogenated (e.g., chlorination or bromination) at the 5-position using reagents such as phosphorus oxybromide or phosphorus oxychloride under controlled temperature (0–80 °C) in solvents like acetonitrile.

    • Example: Conversion of thymine to 5-chloropyrimidine-2,4-dione derivatives with high yield (~96%) after purification by flash chromatography.
  • Step 2: Amination
    The halogenated intermediate is reacted with 3-methylaniline under inert atmosphere, often in polar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) at low to ambient temperatures.

    • The nucleophilic aromatic substitution proceeds to replace the halogen with the 3-methylphenylamino group.
    • Reaction conditions may include the use of bases or catalysts to enhance nucleophilicity and selectivity.
  • Step 3: Purification
    The crude product is purified by crystallization from solvent mixtures such as isopropanol/water or by silica gel chromatography using toluene/ethyl acetate eluents to afford the pure this compound.

Palladium-Catalyzed Carbonylation and Cyclization

An alternative advanced method involves a Pd-catalyzed carbonylation reaction combining:

  • An α-chloroketone,
  • An aromatic amine (3-methylaniline analog),
  • An isocyanate,
  • Carbon monoxide under pressure.

This multi-component reaction proceeds via:

  • Formation of a β-ketoacylpalladium intermediate,
  • In situ generation of a non-symmetrical urea,
  • Chemo-selective acylation and cyclization to form the pyrimidine-2,4-dione core with the amino substituent.

Reaction conditions:

Parameter Details
Catalyst Pd(OAc)2 with triphenylphosphine
Solvent Anhydrous tetrahydrofuran (THF)
Temperature 110 °C
Pressure 27 atm CO
Reaction time 10 hours
Yield ~73%

This method provides a direct route to substituted pyrimidine-2,4-diones with good yields and high selectivity.

Lithiation and Organometallic Coupling

Another synthetic route involves:

  • Lithiation of a pyrimidine derivative at low temperature (-78 °C) using organolithium reagents (e.g., butyllithium or hexyllithium) in dilute media.
  • Subsequent reaction with electrophiles such as benzaldehyde derivatives or aryl halides.
  • Reduction and functional group transformations to install the 3-methylphenylamino substituent.

This multi-step process requires careful temperature control and inert atmosphere to avoid side reactions and achieve yields typically above 70–80% except for the lithiation step, which is more sensitive.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Halogenation + Nucleophilic Substitution Phosphorus oxybromide, 3-methylaniline, acetonitrile, 0–80 °C 90–96 High yield, straightforward Requires halogenated intermediate
Pd-Catalyzed Carbonylation Pd(OAc)2, PPh3, CO (27 atm), THF, 110 °C, 10 h ~73 One-pot synthesis, selective Requires high-pressure CO setup
Lithiation + Organometallic Coupling Butyllithium, benzaldehyde derivatives, low temp (-78 °C) 70–80 Versatile functionalization Sensitive conditions, multi-step

Research Findings and Notes

  • The lithiation method demands dilute conditions and low temperatures to prevent side reactions and maximize yield.
  • The Pd-catalyzed carbonylation method is efficient for constructing complex pyrimidine derivatives in a single step, reducing purification steps and improving atom economy.
  • Halogenation followed by nucleophilic substitution remains a classical and reliable approach, especially for preparing amino-substituted pyrimidines with various aromatic amines.
  • Purification techniques such as crystallization from isopropanol/water mixtures or silica gel chromatography are critical to obtain analytically pure compounds.
  • Reaction monitoring by NMR, LC-MS, and HPLC is standard to confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-2,4-dione derivatives exhibit structural diversity, primarily through substitutions at the 5- and 6-positions. Below is a detailed comparison of 5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
This compound 5-(3-methylphenylamino) ~261.27* Likely enhanced lipophilicity; potential enzyme inhibition (inferred) N/A
5-((4-Chlorophenyl)(2-aminothiazol-5-yl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 5-(4-chlorophenyl/aminothiazolyl), 6-hydroxy 379.07 Antimicrobial activity; NMR-characterized
5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido-fused ring; 3,4-difluorophenylamino 332.31 Enhanced metabolic stability; fluorinated substituents improve bioavailability
5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) Dimeric structure; phenylmethylene linker ~350.30* Dual binding sites; α-glucosidase inhibition (IC₅₀ = 12.3 µM)
PFT3 (Antiviral compound) Chromen-4-yl substituent ~350.30* Inhibits Vaccinia virus replication (EC₅₀ = 5 µM)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Piperidinylmethyl substituent ~357.40* Anti-mycobacterial activity; targets tuberculosis

Notes:

  • *Molecular weights estimated based on structural analogs.
  • Biological activities are compound-specific and depend on substituent electronic and steric effects.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Aromatic vs. Heterocyclic Substituents: Compounds with aryl groups (e.g., 3-methylphenyl, 4-chlorophenyl) exhibit stronger hydrophobic interactions with enzyme active sites compared to aliphatic substituents. For example, the 4-chlorophenyl derivative (4a) showed antimicrobial activity against Staphylococcus aureus due to enhanced membrane penetration . Fluorinated Derivatives: The 3,4-difluorophenylamino analog () demonstrated improved metabolic stability and bioavailability, attributed to fluorine’s electron-withdrawing and steric effects .

Dimeric vs. Monomeric Structures: Bis-pyrimidine-2,4-diones (e.g., 5,5′-(phenylmethylene) derivatives) displayed superior α-glucosidase inhibition (IC₅₀ = 12.3 µM) compared to monomers, likely due to dual binding interactions .

Antiviral Activity :

  • Chromen-4-yl-substituted PFT3 inhibited Vaccinia virus replication (EC₅₀ = 5 µM), while pyrimidine-2,4-diones with piperidinylmethyl groups () targeted mycobacterial infections, highlighting substituent-dependent selectivity .

Synthetic Accessibility: Catalyst-free aqueous ethanol-mediated synthesis () provided high yields (>80%) for thiazole- and aryl-substituted derivatives, whereas bis-pyrimidines required HCl catalysis (), complicating purification .

Biological Activity

5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione, also known as 5-(m-tolylamino)pyrimidine-2,4-dione, is a heterocyclic compound with potential therapeutic applications. This compound belongs to the pyrimidine family and is characterized by a pyrimidine ring substituted with an m-tolylamino group at the 5-position and two keto groups at the 2 and 4 positions. The unique structure of this compound suggests various biological activities that warrant investigation.

PropertyValue
CAS Number 4878-46-0
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 5-(3-methylanilino)-1H-pyrimidine-2,4-dione
InChI Key ZOJOXRMVWQXROO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of m-toluidine with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization. Common solvents include ethanol, often with catalysts like acetic acid or hydrochloric acid to enhance reaction efficiency.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it has been shown to affect cellular pathways related to proliferation and apoptosis, which are critical in cancer biology.

Lipid-Lowering Effects

Research on similar pyrimidine derivatives has shown promising results in lipid-lowering activities. For instance, a derivative based on thieno[2,3-d]pyrimidine was able to significantly reduce triglyceride levels in diet-induced obese mice . While direct studies on this compound are lacking, its potential as a small molecule for metabolic disorders remains an area for further exploration.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for antimicrobial properties. Certain compounds have demonstrated antibacterial and antifungal activities against various pathogens. Although specific data for this compound is not extensively documented in current literature, the presence of similar functional groups in related compounds suggests that it may possess some degree of antimicrobial activity as well .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with pyrimidine derivatives:

  • Anticancer Studies : In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Lipid Metabolism : Compounds similar to this compound have been shown to modulate lipid metabolism effectively and reduce body weight in animal models .
  • Antimicrobial Testing : Various pyrimidines have been screened for their ability to inhibit bacterial growth, with some showing effective minimum inhibitory concentrations (MICs) against common pathogens like E. coli and S. aureus .

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